molecular formula C8H16O B1346017 Cyclohexaneethanol CAS No. 4442-79-9

Cyclohexaneethanol

Cat. No. B1346017
CAS RN: 4442-79-9
M. Wt: 128.21 g/mol
InChI Key: QJQZRLXDLORINA-UHFFFAOYSA-N
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Description

Cyclohexaneethanol is an organic compound with the formula C8H16O . It is also known by other names such as β-Cyclohexylethyl alcohol, Cyclohexylethyl alcohol, 2-Cyclohexylethanol, 2-Cyclohexylethyl alcohol, β-Cyclohexyl ethanol, Ethanol, 2-cyclohexyl-, Hexahydrophenylethyl alcohol, and Cyclohexylethanol .


Synthesis Analysis

Cyclohexanol, a value-added chemical, can be synthesized via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only provides a novel route to yield Cyclohexanol and ethanol (EtOH), but also rationally utilizes excess acetic acid .


Molecular Structure Analysis

The molecular weight of Cyclohexaneethanol is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Cyclohexanol undergoes the main reactions expected for a secondary alcohol. Oxidation gives cyclohexanone, which is converted on a large scale in industry to the oxime, a precursor to caprolactam .


Physical And Chemical Properties Analysis

Cyclohexaneethanol has a molecular weight of 128.2120 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalysis and Chemical Production

Cyclohexanone, a derivative of cyclohexaneethanol, serves as an essential intermediate in the chemical industry, particularly in the manufacture of polyamides. Research has demonstrated the effectiveness of a Pd@carbon nitride catalyst in promoting the selective formation of cyclohexanone from phenol under mild conditions, achieving high conversion and selectivity rates (Wang et al., 2011). This process underscores the critical role of cyclohexaneethanol derivatives in producing essential chemicals for various industrial applications.

Renewable Energy Sources

Cyclohexanol, another derivative, has been explored as a potential bio-alcohol blend with diesel to power agricultural sector engines in India. The use of cyclohexanol/diesel blends can significantly reduce NOx and smoke opacity emissions, suggesting an eco-friendly alternative fuel source (Gopal et al., 2020). This research highlights the potential of cyclohexaneethanol derivatives in contributing to more sustainable energy solutions.

Environmental Engineering

In environmental engineering, the study of molecular interactions in binary mixtures, such as cyclohexane with 2-ethoxyethanol, provides insights into potential applications ranging from solvents in paints and coatings to brake fluids and jet fuels. Understanding these interactions helps in designing more efficient and environmentally friendly industrial processes (Durgabhavani et al., 2019).

Biotechnology and Bioengineering

The exploration of lignin-derived biofuels, including cyclohexaneethanol, in diesel engines showcases a shift towards utilizing renewable resources for fuel. Such research evaluates the performance and emissions impact of these biofuels, indicating the feasibility of lignin-derived cyclohexaneethanol as an alternative fuel source, potentially reducing the need for costly hydrogenation processes (Zhou et al., 2013).

Chemical Safety and Toxicology

Studies on the inhalation toxicity of cyclohexanone, a product from cyclohexane oxidation, contribute to a better understanding of the health and safety aspects of handling such chemicals. This research is vital for developing safer workplace practices and guidelines in industries where cyclohexaneethanol and its derivatives are used (Lee et al., 2018).

properties

IUPAC Name

2-cyclohexylethanol
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InChI

InChI=1S/C8H16O/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZRLXDLORINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7063473
Record name Cyclohexaneethanol
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Cyclohexylethanol
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Product Name

2-Cyclohexylethanol

CAS RN

4442-79-9
Record name Cyclohexylethanol
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Record name 2-Cyclohexylethanol
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Record name 2-Cyclohexylethanol
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Record name Cyclohexaneethanol
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Record name 2-CYCLOHEXYLETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
189
Citations
L Zhou, MD Boot, BH Johansson - Fuel, 2013 - Elsevier
… biofuels, namely 2-phenyl ethanol and cyclohexaneethanol. Both are derived from lignin, a … produce saturated ringed oxygenates like cyclohexaneethanol from the more lignin-like 2-…
Number of citations: 26 www.sciencedirect.com
AM Api, D Belsito, S Biserta… - Food and …, 2019 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 4-(Isopropyl)-β-methylcyclohexanethanol was evaluated for genotoxicity, repeated dose …
PA Hedin, JA Payne, TL Carpenter… - Environmental …, 1979 - academic.oup.com
… ( Z )-3,3-Dimethyl-∆ 1,β -cyclohexaneethanol (Cpd II of the pheromones of the boll weevil Anthonomus grandis grandis Boheman) was isolated from an active extract of females and …
Number of citations: 20 academic.oup.com
M Straka, K Růžička, M Fulem - Thermochimica Acta, 2014 - Elsevier
… heat capacities of cyclohexanemethanol, cyclohexaneethanol, and … While the data for cyclohexaneethanol and … for heat capacities of cyclohexaneethanol and cyclohexanepropanol will …
Number of citations: 5 www.sciencedirect.com
RC Gueldner, JH Tumlinson, DD Hardee… - The Journal of …, 1971 - ACS Publications
… Z-3,3-Dimethyl-A1,iS-cyclohexaneethanol (2).—The methyl ester of the Z-unsaturated acid collected from glpc (about 100 mg) was added to 1 g of LiAlH4 in 50 ml of ether. The mixture …
Number of citations: 165 pubs.acs.org
RH Bedoukian, J Wolinsky - The Journal of Organic Chemistry, 1975 - ACS Publications
… (Z)-3,3-Dimethyl-A1’(9-cyclohexaneethanol (2). To a solution of 9.0 g (49 mmol) of 15 (… (^-SS-Dimethyl-AO^-cyclohexaneethanol (2a). The E ester 16 (containing 14% of 15) was …
Number of citations: 36 pubs.acs.org
PA Hedin, GH McKibben, EB Mitchell… - Journal of Chemical …, 1979 - Springer
The terpenoid compounds (+)-cis-2-isopropenyl-1-methylcyclo-butaneethanol (I), (Z)-3,3-dimethyl-A-cyclohexaneethanol (II), and β-caryophyllene were isolated from frass of the female …
Number of citations: 49 link.springer.com
PA Hedin, DA Dollar, JK Collins, JG Dubois… - Journal of Chemical …, 1997 - Springer
… (Z)-3,3-Dimethyl-All'Jcyclohexaneethanol was identified as present in a weevil extract and shown to possess some attractiveness to both sexes in preliminary field bioassays. The study …
Number of citations: 59 link.springer.com
JH Tumlinson, DD Hardee, RC Gueldner… - Science, 1969 - science.org
The response of female boll weevils to males, Anthonomus grandis Boheman, in laboratory bioassays can be reproduced by exposure to a mixture of compounds I, II, and either III or IV, …
Number of citations: 460 www.science.org
PA Hedin, CS Rollins, AC Thompson… - Journal of Economic …, 1975 - academic.oup.com
The production of the 4 monoterpene compounds that comprise the pheromone of Anthonomus grandis Boheman (I, (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol; II, (Z)-3,3-…
Number of citations: 14 academic.oup.com

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